N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide
Description
N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a trifluoromethyl group at the ortho position. The molecule incorporates a 1-methylimidazole ring linked to a furan moiety via an ethyl spacer. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the imidazole and furan rings may contribute to binding interactions in biological systems .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c1-24-11-14(15-7-4-10-26-15)23-16(24)8-9-22-17(25)12-5-2-3-6-13(12)18(19,20)21/h2-7,10-11H,8-9H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVKQQKDUCZNPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features:
- Furan ring : Contributes to the compound's reactivity and biological properties.
- Imidazole moiety : Known for its role in various biological functions.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
The molecular formula is , with a molecular weight of approximately 363.36 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- Metabotropic Glutamate Receptors : Research indicates that compounds similar to this one can act as positive allosteric modulators, enhancing receptor activity which may have implications for treating neurological disorders such as schizophrenia and depression .
- Antimicrobial Activity : The furan component has been linked to antimicrobial properties, suggesting potential applications in treating infections caused by resistant strains of bacteria .
- Cancer Cell Inhibition : Preliminary studies have shown that the compound could inhibit the proliferation of various cancer cell lines, indicating its potential as an anticancer agent .
Biological Activity Overview
Case Studies and Research Findings
- Neurological Studies : A study demonstrated that related compounds could significantly enhance receptor activity in vitro, suggesting a pathway for therapeutic development against mental health disorders .
- Antimicrobial Testing : The compound was tested against several Gram-positive bacteria, showing minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL, indicating effective antimicrobial properties .
- Cancer Cell Lines : In a screening study involving multiple cancer cell lines (e.g., MCF-7 and HCT116), the compound exhibited IC50 values less than 10 µM, demonstrating significant cytotoxic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound shares structural similarities with several benzimidazole-, imidazole-, and benzamide-based derivatives. Key comparisons include:
Physicochemical Properties
- For example: Benzimidazole derivatives (e.g., 3o in ): 285–287°C . Triazole-benzimidazole hybrids (e.g., 6o in ): 194–288°C . The trifluoromethyl group in the target compound may reduce crystallinity compared to non-fluorinated analogs.
Spectral Data :
Key Differentiators
Q & A
Q. Key Challenges :
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Evidence |
|---|---|---|---|
| Imidazole formation | Hydrazine, DMF, 80°C | 65–75 | |
| Benzamide coupling | EDCl/HOBt, THF, rt | 70–85 | |
| Trifluoromethylation | CF₃I, CuI, DMF, 100°C | 50–60 |
What analytical methods are essential for confirming the structure and purity of this compound?
Q. Basic Characterization Techniques
Q. Advanced Methods :
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., imidazole ring conformation) .
- Elemental Analysis : Validates empirical formula (e.g., C, H, N content) .
How can reaction conditions be optimized to improve yield and selectivity during synthesis?
Q. Advanced Methodological Strategies
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalyst Screening : Transition metals (e.g., CuI) improve trifluoromethylation efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h for imidazole cyclization) .
Case Study : Microwave irradiation increased the yield of imidazole formation from 65% to 82% while reducing side products .
What biological targets and mechanisms are associated with this compound?
Q. Advanced Pharmacological Insights
Q. Table 2: Reported Biological Activities
| Target | Assay Type | IC₅₀ (µM) | Evidence |
|---|---|---|---|
| CYP51 (Aspergillus fumigatus) | Microsomal assay | 0.12 | |
| COX-2 | In vitro enzymatic assay | 1.8 | |
| Cancer cell lines (HeLa) | MTT assay | 5.4 |
How should researchers address contradictory bioactivity data across studies?
Q. Advanced Data Analysis Framework
Validate Assay Conditions : Check for variations in cell lines, enzyme sources, or incubation times .
Structural Reanalysis : Use X-ray crystallography to confirm binding modes (e.g., CYP51 vs. COX-2) .
Meta-Analysis : Compare pharmacokinetic parameters (e.g., logP, metabolic stability) to explain potency differences .
Example : Discrepancies in COX-2 inhibition (IC₅₀ = 1.8 µM vs. 8.2 µM) were linked to differences in enzyme isoforms used .
What computational strategies support the design of derivatives with enhanced bioactivity?
Q. Advanced Structure-Activity Relationship (SAR) Approaches
- Molecular Docking : Predict binding affinities to targets like CYP51 using AutoDock Vina .
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity .
Case Study : Introducing a 4-fluorophenyl group increased antifungal activity by 12-fold due to improved hydrophobic interactions with CYP51 .
How is this compound utilized in catalytic applications, such as ethylene oligomerization?
Q. Advanced Material Science Applications
Q. Table 3: Catalytic Performance of Nickel Complexes
| Ligand Substituent | Activity (g/mol(Ni)/h) | Selectivity (C₄–C₈) | Evidence |
|---|---|---|---|
| H, H, H | 3.2 × 10⁶ | 78% | |
| Cl, H, H | 5.1 × 10⁶ | 85% | |
| Br, H, H | 7.6 × 10⁶ | 89% |
What strategies mitigate metabolic instability in vivo for therapeutic applications?
Q. Advanced Pharmacokinetic Optimization
- Trifluoromethoxy Group : Enhances metabolic stability by resisting oxidative degradation .
- Prodrug Design : Mask polar groups (e.g., hydroxyl) to improve bioavailability .
Example : Replacement of a methoxy group with trifluoromethoxy increased plasma half-life from 2h to 6.5h in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
